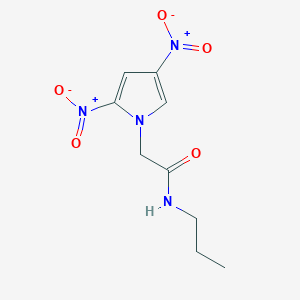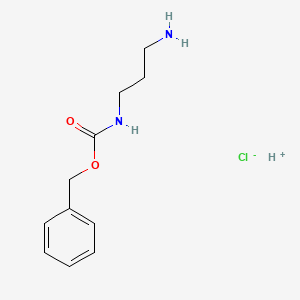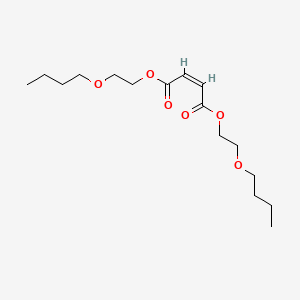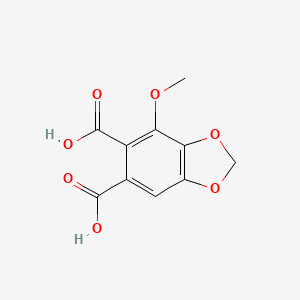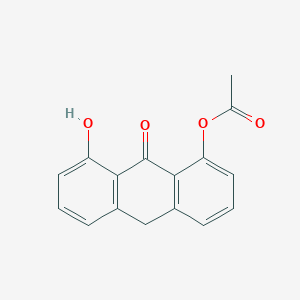![molecular formula C7H9BrNO5P B14744891 5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate CAS No. 306-10-5](/img/structure/B14744891.png)
5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an aminooxy group, a bromine atom, and a phosphate group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate typically involves multiple steps. One common method starts with the bromination of a phenyl ring, followed by the introduction of an aminooxy group through a nucleophilic substitution reaction. The final step involves the phosphorylation of the phenyl ring to introduce the dihydrogen phosphate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphate derivatives, while substitution reactions can produce a variety of substituted phenyl compounds.
Applications De Recherche Scientifique
5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with certain biomolecules, altering their function. The bromine atom and phosphate group also contribute to the compound’s reactivity and ability to participate in various biochemical pathways. These interactions can modulate enzyme activity, signal transduction, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(Aminooxy)methyl]-2-bromophenol
- 5-[(Aminooxy)methyl]-2-bromophenyl phosphate
- 5-[(Aminooxy)methyl]-2-chlorophenyl dihydrogen phosphate
Uniqueness
What sets 5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate apart from similar compounds is its specific combination of functional groups. The presence of both the aminooxy and phosphate groups on the same phenyl ring provides unique reactivity and potential for diverse applications. This compound’s ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable subject of study.
Propriétés
Numéro CAS |
306-10-5 |
|---|---|
Formule moléculaire |
C7H9BrNO5P |
Poids moléculaire |
298.03 g/mol |
Nom IUPAC |
[5-(aminooxymethyl)-2-bromophenyl] dihydrogen phosphate |
InChI |
InChI=1S/C7H9BrNO5P/c8-6-2-1-5(4-13-9)3-7(6)14-15(10,11)12/h1-3H,4,9H2,(H2,10,11,12) |
Clé InChI |
WXTCJRIXRVJTPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CON)OP(=O)(O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




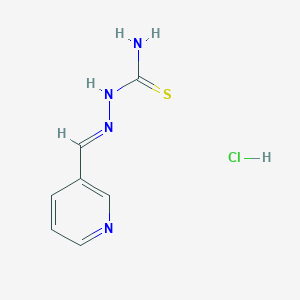
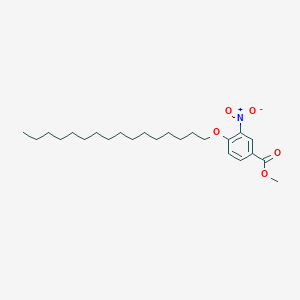
![N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14744836.png)


